molecular formula C10H16N2S B14563128 1,2-Ethanediamine, N-[2-(phenylthio)ethyl]- CAS No. 61798-26-3

1,2-Ethanediamine, N-[2-(phenylthio)ethyl]-

Cat. No.: B14563128
CAS No.: 61798-26-3
M. Wt: 196.31 g/mol
InChI Key: CCJWSPZKRUOYDU-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-[2-(phenylthio)ethyl]- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an ethylenediamine backbone with a phenylthioethyl substituent. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-[2-(phenylthio)ethyl]- typically involves the reaction of ethylenediamine with a phenylthioethyl halide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 1,2-Ethanediamine, N-[2-(phenylthio)ethyl]- follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-[2-(phenylthio)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthioethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N-[2-(phenylthio)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-[2-(phenylthio)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthioethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simple diamine with a wide range of applications in chemical synthesis.

    N,N-Dimethylethylenediamine: A derivative of ethylenediamine with two methyl groups.

    N,N-Diethylethylenediamine: Another derivative with two ethyl groups.

Uniqueness

1,2-Ethanediamine, N-[2-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

61798-26-3

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

N'-(2-phenylsulfanylethyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2S/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9,11H2

InChI Key

CCJWSPZKRUOYDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNCCN

Origin of Product

United States

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